![molecular formula C22H18N2O5 B2377855 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922082-92-6](/img/structure/B2377855.png)
3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
- Reactions and Rearrangements : The study by Terada et al. (1973) explored reactions and rearrangements of benzodiazepino oxazole derivatives, providing insights into the mechanistic assumptions for the formation of compounds related to 3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide.
- Novel Synthesis Approaches : Gabriele et al. (2006) described a new synthesis of dihydrobenzo[1,4]dioxine and dihydro-2H-benzo[1,4]oxazine derivatives, relevant to the chemical class of the compound (Gabriele et al., 2006).
Polymorphism and Crystal Structure
- Crystal Energy Landscape : Braun et al. (2014) conducted solid form screening and crystal structure prediction on related molecules, providing insights into the polymorphism and crystal structures which could be relevant for understanding the physical properties of this compound (Braun et al., 2014).
Chemical Modifications and Derivatives
- Synthesis of Analogues : Owton et al. (1995) described the synthesis of various analogues which could be structurally and functionally related to the compound , highlighting the diverse chemical modifications possible in this class of compounds (Owton et al., 1995).
Application in Material Science
- Polymer Synthesis : Zhang et al. (2014) reported the synthesis of a main-chain type polybenzoxazine, a class of polymers, which could provide insights into the potential application of this compound in material science (Zhang et al., 2014).
Antibacterial and Anticancer Properties
- Potential Antimicrobial Agents : The study by Kuntala et al. (2015) on benzoxepine-1,2,3-triazole hybrids provides insights into the potential antibacterial and anticancer properties of compounds structurally similar to this compound (Kuntala et al., 2015).
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . This receptor plays a crucial role in the central nervous system and is involved in a variety of neurological processes.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it can modulate the signaling pathways associated with dopamine, leading to changes in neurological function.
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathway . This can have downstream effects on various neurological processes, including mood regulation, reward, and motor control.
Pharmacokinetics
Its unique structure suggests potential in drug discovery and development processes.
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific context of its use. Given its role as a Dopamine D2 receptor inhibitor, it could potentially be used to treat a variety of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
properties
IUPAC Name |
3,4-dimethoxy-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c1-27-19-9-7-13(11-20(19)28-2)21(25)23-14-8-10-17-15(12-14)22(26)24-16-5-3-4-6-18(16)29-17/h3-12H,1-2H3,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXUECYARBDBRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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